molecular formula C9H14O B6242023 (3E)-3,6-dimethylhepta-3,5-dien-2-one CAS No. 2001047-81-8

(3E)-3,6-dimethylhepta-3,5-dien-2-one

Cat. No. B6242023
CAS RN: 2001047-81-8
M. Wt: 138.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-3,6-dimethylhepta-3,5-dien-2-one, also known as (3E)-3,6-dimethylhepta-3,5-dienone, is a volatile organic compound (VOC) used in a variety of scientific and industrial applications. It is a colorless liquid with a sweet, musty odor. It is used in the synthesis of a variety of compounds, as a solvent, and as a reagent in a variety of reactions. It is also used as an intermediate in the production of pharmaceuticals and cosmetics.

Scientific Research Applications

(3E)-3,6-dimethylhepta-3,5-dien-2-one is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a solvent in chromatography, and as a substrate in enzymatic reactions. It is also used in the synthesis of a variety of compounds, including pharmaceuticals and cosmetics. In addition, (3E)-3,6-dimethylhepta-3,5-dien-2-one is used in the study of enzyme kinetics, as a model compound for studying the mechanism of action of enzymes, and as a substrate for studying the effects of inhibitors on enzyme activity.

Mechanism of Action

The mechanism of action of (3E)-3,6-dimethylhepta-3,5-dien-2-one is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as those involved in fatty acid synthesis. It is also believed that the compound may act as an agonist of certain receptors, such as those involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
(3E)-3,6-dimethylhepta-3,5-dien-2-one has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects. It has also been shown to have an effect on the metabolism of fatty acids and lipids. In addition, (3E)-3,6-dimethylhepta-3,5-dien-2-one has been shown to have an effect on the activity of certain enzymes, such as those involved in fatty acid synthesis.

Advantages and Limitations for Lab Experiments

The advantages of using (3E)-3,6-dimethylhepta-3,5-dien-2-one in laboratory experiments include its low cost, its availability, and its relatively low toxicity. The compound is also relatively stable and can be stored for extended periods of time. The major limitation of using (3E)-3,6-dimethylhepta-3,5-dien-2-one in laboratory experiments is its low solubility in water, which can make it difficult to use in certain types of experiments.

Future Directions

The potential future directions for (3E)-3,6-dimethylhepta-3,5-dien-2-one include further research into its mechanism of action and its biochemical and physiological effects. Additionally, further research into its potential applications in the synthesis of pharmaceuticals and cosmetics is warranted. Other potential future directions include the development of new methods for its synthesis, the exploration of its use as a solvent in chromatography, and the development of new methods for its use in enzymatic reactions. Finally, further research into its potential use in the study of enzyme kinetics and the effects of inhibitors on enzyme activity is also warranted.

Synthesis Methods

(3E)-3,6-dimethylhepta-3,5-dien-2-one can be synthesized from a variety of starting materials, including acetone, acetic acid, and acetaldehyde. The most common route for the synthesis of (3E)-3,6-dimethylhepta-3,5-dien-2-one is the aldol condensation of acetone and acetic acid, followed by a dehydration reaction. The reaction is catalyzed by a strong base such as sodium hydroxide or potassium hydroxide. The resulting product is a colorless liquid with a sweet, musty odor.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3E)-3,6-dimethylhepta-3,5-dien-2-one involves the condensation of two molecules of acetone with one molecule of isoprene. The resulting product is then subjected to a dehydration reaction to form the final compound.", "Starting Materials": [ "Acetone", "Isoprene" ], "Reaction": [ "Step 1: Acetone and isoprene are mixed together in the presence of a base catalyst, such as potassium hydroxide.", "Step 2: The mixture is heated to reflux for several hours to allow for the condensation reaction to occur.", "Step 3: The resulting product, (3E)-3,6-dimethylhepta-3,5-dien-2-one, is isolated and purified.", "Step 4: The purified product is then subjected to a dehydration reaction, which is typically carried out using a strong acid catalyst, such as sulfuric acid.", "Step 5: The reaction mixture is heated to a high temperature, causing the elimination of a water molecule from the product to form the final compound, (3E)-3,6-dimethylhepta-3,5-dien-2-one.", "Step 6: The final product is isolated and purified using standard techniques, such as distillation or chromatography." ] }

CAS RN

2001047-81-8

Product Name

(3E)-3,6-dimethylhepta-3,5-dien-2-one

Molecular Formula

C9H14O

Molecular Weight

138.2

Purity

95

Origin of Product

United States

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